molecular formula C19H23N3O4 B2964781 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide CAS No. 2034444-42-1

2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Cat. No. B2964781
CAS RN: 2034444-42-1
M. Wt: 357.41
InChI Key: WWHLYBGDHKREQL-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide, also known as PF-06463922, is a potent and selective inhibitor of the receptor tyrosine kinase (RTK) c-Met. The c-Met receptor is involved in various cellular processes such as cell proliferation, migration, and differentiation. Aberrant activation of c-Met has been linked to the development and progression of several types of cancer, making it an attractive target for cancer therapy.

Mechanism Of Action

2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide binds to the c-Met receptor and prevents its activation by its ligand, hepatocyte growth factor (HGF). This results in the inhibition of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. It also inhibits tumor angiogenesis (formation of new blood vessels) and metastasis (spread of cancer cells to other parts of the body). In addition, 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide has been shown to modulate the immune system by increasing the infiltration of T cells into tumors.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is its selectivity for c-Met, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, its efficacy may be limited by the development of resistance mechanisms in cancer cells.

Future Directions

There are several potential future directions for research on 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide. One area of interest is the identification of biomarkers that can predict response to treatment. Another area is the development of combination therapies that can enhance the efficacy of 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide. Moreover, the use of 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide in other diseases such as fibrosis and inflammatory disorders is also being explored. Finally, the development of second-generation c-Met inhibitors with improved efficacy and reduced toxicity is an ongoing area of research.
In conclusion, 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a promising anticancer agent that targets the c-Met receptor. Its selectivity and favorable pharmacokinetic profile make it an attractive candidate for cancer therapy. Ongoing research on 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is focused on identifying biomarkers, developing combination therapies, and exploring its use in other diseases.

Synthesis Methods

The synthesis of 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide involves several steps starting from commercially available starting materials. The key intermediate is prepared by reacting 2-(2-methoxyphenoxy) acetic acid with 1,4-cyclohexanedione in the presence of a base. The resulting product is then treated with pyrimidine-2-ol to yield the final compound.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide has been extensively studied in preclinical models of cancer and has shown promising results. It has been shown to inhibit c-Met signaling and suppress tumor growth in various cancer cell lines and animal models. Moreover, 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide has also demonstrated synergy with other anticancer agents such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-24-16-5-2-3-6-17(16)25-13-18(23)22-14-7-9-15(10-8-14)26-19-20-11-4-12-21-19/h2-6,11-12,14-15H,7-10,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHLYBGDHKREQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

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